Penicitide A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H34O4 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

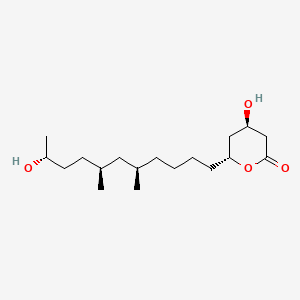

(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one |

InChI |

InChI=1S/C18H34O4/c1-13(10-14(2)8-9-15(3)19)6-4-5-7-17-11-16(20)12-18(21)22-17/h13-17,19-20H,4-12H2,1-3H3/t13-,14+,15-,16-,17-/m1/s1 |

InChI Key |

ATWGXAMVMZHCKK-ZHCJQAHYSA-N |

Isomeric SMILES |

C[C@H](CCCC[C@@H]1C[C@H](CC(=O)O1)O)C[C@@H](C)CC[C@@H](C)O |

Canonical SMILES |

CC(CCCCC1CC(CC(=O)O1)O)CC(C)CCC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Penicitide A discovery and isolation from Penicillium chrysogenum

For Immediate Release

[City, State] – [Date] – The quest to identify and characterize novel bioactive compounds from microbial sources is a cornerstone of modern drug discovery. Among the myriad of fungal metabolites, those produced by Penicillium chrysogenum have historically been a rich source of therapeutic agents, most notably penicillin. This technical guide delves into the available scientific literature concerning a lesser-known metabolite, Penicitide A, a compound reported to be produced by P. chrysogenum and to exhibit cytotoxic properties.

While the synthesis of this compound has been documented, a comprehensive, publicly available record detailing its initial discovery and isolation from Penicillium chrysogenum remains elusive. This guide, therefore, synthesizes the existing data on related methodologies for isolating secondary metabolites from this fungus and presents the known information on this compound, providing a foundational resource for researchers in natural product chemistry, mycology, and oncology.

Isolation of Secondary Metabolites from Penicillium chrysogenum: A General Protocol

The isolation of secondary metabolites from P. chrysogenum is a multi-step process that begins with fungal fermentation and concludes with the purification and identification of the target compound. The following is a generalized workflow based on established protocols for other metabolites from this species.

Fungal Cultivation and Fermentation

The production of secondary metabolites is highly dependent on the growth conditions of the fungus. Key parameters that are meticulously controlled include the composition of the culture medium, pH, temperature, and aeration.

Table 1: Typical Fermentation Parameters for Penicillium chrysogenum

| Parameter | Typical Range/Value |

| Culture Medium | Potato Dextrose Broth (PDB), Czapek-Dox Broth, or custom defined media |

| Carbon Source | Glucose, Lactose, Sucrose |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate |

| pH | 5.0 - 7.0 |

| Temperature | 25 - 28 °C |

| Incubation Time | 7 - 21 days |

| Agitation | 120 - 180 rpm (for submerged cultures) |

A generalized workflow for the isolation and purification of secondary metabolites from P. chrysogenum is depicted below.

Extraction and Purification

Following fermentation, the fungal biomass is separated from the liquid culture. Both the mycelia and the supernatant are typically extracted with organic solvents to isolate secondary metabolites. The choice of solvent depends on the polarity of the target compound.

The crude extract is then subjected to a series of chromatographic techniques to separate the individual components. These methods can include:

-

Thin-Layer Chromatography (TLC): Used for rapid analysis of the extract and to determine appropriate solvent systems for column chromatography.

-

Column Chromatography: Employs a stationary phase (e.g., silica (B1680970) gel, alumina) to separate compounds based on their differential adsorption.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound.

This compound: What the Literature Reveals

Chemical Synthesis and Structure

A significant contribution to the understanding of this compound comes from a study on its total synthesis. This research describes it as a marine secondary metabolite and successfully establishes its stereochemistry. The synthesis involved several key chemical reactions, including Horner-Wadsworth-Emmons olefination and Evans methylations.

Biological Activity: Cytotoxicity

This compound has been listed as a secondary metabolite of P. chrysogenum with cytotoxic activity.[1] This suggests its potential as an anticancer agent, a property shared by many other fungal secondary metabolites. The specific cell lines against which it is active and its mechanism of action are areas that warrant further investigation.

The potential cytotoxic action of a compound like this compound could involve various cellular signaling pathways. A simplified, hypothetical pathway illustrating how a cytotoxic compound might induce apoptosis (programmed cell death) is shown below.

Future Directions and Conclusion

The current body of knowledge surrounding this compound presents an intriguing but incomplete picture. The mention of its cytotoxicity, coupled with the successful total synthesis, underscores its potential as a lead compound for drug development. However, the absence of a detailed report on its natural discovery and isolation from P. chrysogenum highlights a significant gap in the literature.

Future research should focus on:

-

Verifying the production of this compound by Penicillium chrysogenum through targeted fermentation and metabolomic analysis.

-

Developing a robust isolation and purification protocol for this compound from fungal cultures.

-

Conducting comprehensive biological assays to elucidate its mechanism of cytotoxic action and to evaluate its efficacy against a broader range of cancer cell lines.

References

Penicitide A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A, a polyketide natural product isolated from the marine-derived fungus Penicillium chrysogenum, has garnered interest due to its unique chemical architecture and moderate cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and total synthesis of this compound. It includes a summary of the key experimental protocols employed in its synthesis and stereochemical assignment, presented in a format intended to be a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a C18 polyketide characterized by a linear structure terminating in a δ-lactone ring. The molecule possesses five stereocenters, including three hydroxyl groups and two methyl groups.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₄ | [1] |

| Molecular Weight | 314.46 g/mol | [1] |

| IUPAC Name | (4S,6S)-4-hydroxy-6-[(5R,7R,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one | [1] |

| CAS Number | 1217513-48-2 | |

| Appearance | White amorphous solid | |

| Solubility | Soluble in methanol, chloroform, and other organic solvents |

Stereochemistry

The absolute stereochemistry of this compound was unambiguously determined through total synthesis.[2][3][4] Initially, the stereochemistry at the C-10 and C-12 positions was unassigned, and the relative configurations of the C-3 and C-5 stereocenters were proposed based on spectroscopic data. The total synthesis by Saha et al. in 2020 established the absolute configurations of all five stereocenters as 3R, 5R, 10R, and 12R.[2][4] This was achieved through the synthesis of six possible stereoisomers and a meticulous comparison of their spectroscopic data, particularly ¹H and ¹³C NMR, with those of the natural product.

Key Stereochemical Features:

-

δ-Lactone Ring: The δ-lactone ring contains two stereocenters at C-4 and C-6 with an (4S, 6S) configuration.

-

Acyclic Chain: The undecyl side chain features three stereocenters at C-5, C-7, and C-10, with the determined absolute configurations of (5R, 7R, 10R).

Total Synthesis

The first and thus far only total synthesis of this compound was accomplished in a convergent manner. The synthetic strategy involved the preparation of two key fragments, which were then coupled and further elaborated to afford the final natural product.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound is depicted below. The molecule is disconnected into two main fragments: a C1-C8 lactone portion and a C9-C18 side chain.

References

- 1. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of apoptosis in human leukemia K562 cells by cyclic lipopeptide from Bacillus subtilis natto T-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of ROS-dependent apoptotic cell death by platycodin D in human prostate cancer PC3 cells [jomh.org]

Penicitide A: Uncharted Territory in Biological Activity

Despite its successful total synthesis and stereochemical assignment, the natural product Penicitide A remains a molecule of unknown biological function. A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its pharmacological effects and mechanism of action.

Currently, there is no published data detailing the biological evaluation of this compound. Searches for its activity in various assays, including but not limited to antimicrobial, cytotoxic, and enzyme inhibition studies, have yielded no specific results. The primary focus of the existing research has been on the chemical synthesis of the molecule, a critical step that opens the door for future biological investigation.

The lack of information on this compound's biological profile means that its potential as a therapeutic agent or a research tool is yet to be determined. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The field is wide open for the first investigations into the bioactivity of this marine secondary metabolite.

Future research will need to encompass a broad range of screening assays to elucidate any potential biological effects. Initial studies would likely involve general cytotoxicity screening against various cell lines to determine a baseline for its potential as an anti-cancer agent. Furthermore, antimicrobial assays against a panel of bacteria and fungi would be crucial to explore its potential as an antibiotic.

Depending on the structural similarities of this compound to other known bioactive molecules, more targeted assays could be pursued. For instance, if its structure suggests a potential for enzyme inhibition, a panel of relevant enzymes could be tested.

As no experimental data on the biological activity of this compound is currently available, it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested. The scientific community awaits the first reports on the biological evaluation of this intriguing natural product to understand its potential role in pharmacology and medicine.

Penicitide A: A Technical Guide for Researchers

Molecular Formula: C₁₈H₃₄O₄

Abstract

Penicitide A is a polyketide natural product with the molecular formula C₁₈H₃₄O₄.[1] Isolated from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S, this compound has demonstrated noteworthy biological activities, including moderate cytotoxicity against the human hepatocellular carcinoma (HepG2) cell line and antifungal properties against the plant pathogen Alternaria brassicae.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities, and detailed experimental protocols for its study. A proposed mechanism of action based on related polyketide compounds is also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Properties

This compound is an aliphatic alcohol with a linear structure that terminates in a δ-lactone moiety.[1][4] The molecule contains five stereocenters, three of which are hydroxylated and two are methylated. Its IUPAC name is (4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 314.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | (4S,6S)-4-hydroxy-6-[(10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one | --INVALID-LINK-- |

| Canonical SMILES | C--INVALID-LINK--O1)O">C@HO | --INVALID-LINK-- |

| InChI | InChI=1S/C18H34O4/c1-13(10-14(2)8-9-15(3)19)6-4-5-7-17-11-16(20)12-18(21)22-17/h13-17,19-20H,4-12H2,1-3H3/t13?,14?,15-,16+,17+/m1/s1 | --INVALID-LINK-- |

| InChIKey | ATWGXAMVMZHCKK-JWRYVHENSA-N | --INVALID-LINK-- |

Biological Activity

This compound has been reported to exhibit moderate cytotoxic and antifungal activities. The initial study on this compound described these activities qualitatively. To date, specific quantitative data, such as IC₅₀ or Minimum Inhibitory Concentration (MIC) values, have not been published.

| Activity | Target | Potency | Source |

| Cytotoxicity | Human Hepatocellular Carcinoma (HepG2) cell line | Moderate | --INVALID-LINK-- |

| Antifungal | Alternaria brassicae | Moderate | --INVALID-LINK-- |

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been experimentally elucidated. However, based on the known mechanisms of other cytotoxic polyketides, a putative mechanism can be proposed. Many polyketides exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. Some polyketides have been shown to inhibit receptor tyrosine kinases (RTKs) such as the human epidermal growth factor receptor (HER) family, leading to the suppression of downstream pro-survival pathways like PI3K/AKT.

Below is a hypothetical signaling pathway that could be investigated for this compound's cytotoxic activity against HepG2 cells.

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of this compound was accomplished through a convergent approach. The key reactions involved were Horner-Wadsworth-Emmons (HWE) olefination, Evans methylations, Crimmins acetate (B1210297) aldol (B89426) reaction, and cross olefin metathesis. This synthetic route was crucial in establishing the absolute stereochemistry of the molecule.

Below is a simplified workflow for the key stages of this compound synthesis.

In Vitro Cytotoxicity Assay against HepG2 Cells

This protocol is a general guideline for assessing the cytotoxicity of this compound against the HepG2 cell line.

-

Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Assay against Alternaria brassicae

This protocol provides a general method for evaluating the antifungal activity of this compound.

-

Fungal Culture: Grow Alternaria brassicae on Potato Dextrose Agar (PDA) plates at 25-28°C until sufficient mycelial growth or sporulation is observed.

-

Assay Preparation (Poisoned Food Technique):

-

Prepare PDA medium and autoclave.

-

While the medium is still molten (around 45-50°C), add this compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing the solvent at the same concentration should also be prepared.

-

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing A. brassicae culture onto the center of the PDA plates.

-

Incubation: Incubate the plates at 25-28°C for 5-7 days, or until the mycelial growth in the control plate has reached the edge of the plate.

-

Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula:

-

% Inhibition = [(dc - dt) / dc] x 100

-

Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treatment plate.

-

The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth.

-

Conclusion

This compound, a polyketide from a marine-derived fungus, presents an interesting scaffold for further investigation in drug discovery. Its moderate cytotoxic and antifungal activities warrant more in-depth studies to quantify its potency and elucidate its mechanism of action. The synthetic route to this compound opens up possibilities for the generation of analogues for structure-activity relationship (SAR) studies, which could lead to the development of more potent and selective therapeutic agents. Future research should focus on obtaining quantitative biological data and exploring the specific molecular targets of this compound.

References

- 1. Cytotoxic Polyketides Isolated from the Deep-Sea-Derived Fungus Penicillium chrysogenum MCCC 3A00292 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Polyketides isolated from an endophyte Penicillium oxalicum 2021CDF-3 inhibit pancreatic tumor growth [frontiersin.org]

- 3. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Penicitide A: A Technical Guide to its Cytotoxicity in the HepG2 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicitide A is a polyketide natural product, first isolated from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S.[1][2][3] Initial studies have indicated that this compound exhibits moderate cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line, suggesting its potential as a subject for further investigation in the context of cancer therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for evaluating the cytotoxicity of this compound against HepG2 cells. While specific quantitative data from the original discovery is not publicly detailed, this document outlines the standard experimental protocols and potential signaling pathways that would be central to a thorough investigation.

Quantitative Data on Cytotoxicity

The initial discovery of this compound reported "moderate" cytotoxic activity against the HepG2 cell line.[1][2][3] However, specific quantitative metrics such as the half-maximal inhibitory concentration (IC50) value have not been detailed in the available literature. For a comprehensive assessment, the following table structure is recommended for presenting cytotoxicity data.

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method | Reference |

| This compound | HepG2 | 24 | Data not available | e.g., MTT Assay | Gao et al., 2011 |

| This compound | HepG2 | 48 | Data not available | e.g., MTT Assay | Gao et al., 2011 |

| This compound | HepG2 | 72 | Data not available | e.g., MTT Assay | Gao et al., 2011 |

| Doxorubicin (Control) | HepG2 | 48 | Insert value | e.g., MTT Assay | (Internal Data) |

Experimental Protocols

To elucidate the cytotoxic effects of this compound on the HepG2 cell line, a series of well-established in vitro assays are recommended. The following protocols are based on standard methodologies for assessing cell viability and cytotoxicity.

Cell Culture and Maintenance

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 70-80% confluency to ensure they are in the logarithmic growth phase for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

-

Replace the overnight culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture.

-

Incubate at room temperature for the time specified in the kit's protocol, protected from light.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity based on a positive control of totally lysed cells.

-

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed HepG2 cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway: Intrinsic Apoptosis

While the specific mechanism of this compound-induced cytotoxicity is yet to be elucidated, a common pathway for cytotoxic compounds in cancer cells is the induction of apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism to investigate.

Caption: A potential intrinsic apoptosis signaling pathway for this compound's effects.

Conclusion

This compound has been identified as a compound with moderate cytotoxic activity against the HepG2 cell line.[1][2][3] This technical guide provides a framework for the systematic evaluation of its cytotoxic properties, including detailed experimental protocols and a focus on potential mechanisms of action such as the induction of apoptosis. Further research is warranted to quantify the cytotoxic potency of this compound and to elucidate the specific molecular pathways through which it exerts its effects. Such studies will be crucial in determining its potential for development as a therapeutic agent.

References

In-depth Technical Guide: Antifungal Properties of Penicitide A against Alternaria brassicae

A preliminary investigation into the existing scientific literature reveals a significant information gap regarding the antifungal properties of a compound specifically named "Penicitide A" against the fungal pathogen Alternaria brassicae. Extensive searches of scholarly databases and scientific publications did not yield any specific data, experimental protocols, or mechanistic studies corresponding to the interaction between this compound and A. brassicae.

This suggests several possibilities:

-

Novel Compound: this compound may be a very recent discovery that has not yet been described in published literature.

-

Alternative Nomenclature: The compound may be known by a different name in scientific literature.

-

Unpublished Research: Research on this specific interaction may be ongoing but not yet publicly available.

-

Misidentification: The name "this compound" could be a misnomer or an internal designation not used in public-facing research.

While a detailed guide on this compound is not feasible based on current information, this document will provide a foundational framework for such a guide. It will outline the necessary experimental data and visualizations that would be required to create a comprehensive technical whitepaper, should information on this compound become available. This framework can also serve as a template for research and development professionals aiming to investigate the antifungal potential of novel compounds against Alternaria brassicae.

Section 1: Quantitative Antifungal Activity

A crucial first step in evaluating any potential antifungal agent is to quantify its efficacy. For a comprehensive analysis of this compound's activity against A. brassicae, the following data would be essential and would be presented in a structured tabular format for clarity.

Table 1: In Vitro Antifungal Susceptibility of Alternaria brassicae to this compound

| Assay Type | Parameter | This compound Concentration | Result | Positive Control (e.g., Itraconazole) | Negative Control |

| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | (Range of concentrations) | µg/mL | µg/mL | No Inhibition |

| Minimum Fungicidal Concentration (MFC) | (Range of concentrations) | µg/mL | µg/mL | No Growth | |

| Agar (B569324) Disk Diffusion | Zone of Inhibition | (Concentration per disk) | mm | mm | 0 mm |

| Spore Germination Assay | Inhibition of Germination | (Range of concentrations) | % | % | 0% |

| Mycelial Growth Assay | Inhibition of Radial Growth | (Range of concentrations) | % | % | 0% |

Section 2: Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the findings, detailed experimental methodologies are paramount.

Fungal Strain and Culture Conditions

-

Strain: Alternaria brassicae (e.g., ATCC® strain number).

-

Culture Medium: Potato Dextrose Agar (PDA) or a similar suitable medium.

-

Incubation Conditions: Temperature (e.g., 25 ± 2°C), humidity, and light cycle.

Antifungal Susceptibility Testing

-

Broth Microdilution Assay (for MIC and MFC): A detailed protocol following Clinical and Laboratory Standards Institute (CLSI) guidelines would be described. This would include preparation of the fungal inoculum, serial dilutions of this compound, incubation parameters, and methods for determining the MIC (the lowest concentration with no visible growth) and MFC (the lowest concentration that kills ≥99.9% of the initial inoculum).

-

Agar Disk Diffusion Assay: This protocol would detail the preparation of the fungal lawn on agar plates, the application of disks impregnated with known concentrations of this compound, incubation conditions, and the method for measuring the diameter of the zone of inhibition.

Spore Germination Assay

This section would outline the method for harvesting A. brassicae spores, preparing a spore suspension of a specific concentration, treating the spores with various concentrations of this compound, and observing the percentage of germinated spores under a microscope after a defined incubation period.

Mycelial Growth Inhibition Assay

The protocol would describe the inoculation of agar plates with a mycelial plug of A. brassicae at the center, the application of this compound to the agar (or in surrounding wells), and the measurement of the radial growth of the fungal colony over time compared to a control.

Section 3: Mechanistic Insights and Signaling Pathways

Understanding how an antifungal compound works is critical for its development. This section would focus on the mechanism of action of this compound.

Potential Signaling Pathways in A. brassicae Targeted by Antifungal Agents

In the absence of specific data for this compound, we can hypothesize potential targets based on known antifungal mechanisms. A common target in fungi is the cell wall integrity pathway or pathways involved in stress response. The diagram below illustrates a hypothetical workflow for investigating the mechanism of action.

Caption: Experimental workflow for elucidating the antifungal mechanism of this compound.

The following diagram illustrates a generalized representation of a hypothetical signaling pathway in A. brassicae that could be disrupted by an antifungal compound like this compound.

Caption: Hypothetical inhibition of the Cell Wall Integrity pathway by this compound.

Conclusion and Future Directions

The development of novel antifungal agents is a critical area of research in plant pathology and medicine. While "this compound" remains an uncharacterized agent in the context of Alternaria brassicae infection, the framework presented here outlines the necessary research to build a comprehensive understanding of its potential. Future research should focus on isolating and characterizing this compound, followed by a systematic evaluation of its antifungal activity and mechanism of action using the experimental approaches detailed in this guide. Such studies will be invaluable for the scientific community and professionals in the field of drug development.

Unraveling the Synthesis: A Proposed Biosynthetic Pathway for Penicitide A in Marine Fungi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A, a marine-derived fungal metabolite, presents a unique structural framework that is of interest to the natural products and drug discovery communities. While the complete biosynthetic pathway has not been experimentally elucidated, its polyketide-derived structure allows for the formulation of a scientifically grounded proposed pathway. This technical guide outlines this hypothetical biosynthetic route, detailing the key enzymatic steps from primary metabolites to the final complex structure. Furthermore, this document provides a comprehensive overview of the general experimental protocols that are fundamental to the elucidation of such pathways in fungi. This includes methodologies for gene cluster identification, functional genomics, and precursor incorporation studies. All quantitative and qualitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the molecular logic underlying the biosynthesis of Penicit-ide A and similar fungal polyketides.

Introduction

Marine fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound, an aliphatic alcohol first reported from Penicillium chrysogenum, stands out due to its distinct chemical architecture.[1] The molecule features a lactone ring and a long, decorated aliphatic chain, suggesting a polyketide origin. Understanding the biosynthesis of such natural products is paramount for multiple reasons: it provides insights into the enzymatic machinery capable of generating complex molecules, enables bioengineering efforts to produce novel analogs, and can secure a sustainable supply of the compound for further research and development.

This guide presents a proposed biosynthetic pathway for this compound, constructed based on established principles of fungal polyketide biosynthesis. It serves as a foundational document for researchers aiming to investigate and ultimately elucidate the precise enzymatic steps involved in its formation.

Proposed Biosynthetic Pathway of this compound

The structure of this compound strongly suggests its biosynthesis is orchestrated by a Type I iterative Polyketide Synthase (PKS) system, followed by a series of post-PKS modifications by tailoring enzymes. The proposed pathway can be conceptually divided into three main stages: initiation, elongation and modification by the PKS, and post-PKS tailoring.

Polyketide Chain Assembly

The carbon backbone of this compound is likely assembled by a Highly Reducing Polyketide Synthase (HR-PKS). This megasynthase would iteratively condense a starter unit (likely acetyl-CoA) with several extender units (malonyl-CoA), while selectively reducing the β-keto groups at each extension cycle. The presence of methyl branches suggests the incorporation of methylmalonyl-CoA as an extender unit or the action of a C-methyltransferase domain within the PKS or as a separate enzyme.

The proposed PKS-mediated synthesis would proceed through the following domains:

-

Acyltransferase (AT): Selects the acetyl-CoA starter unit and malonyl-CoA/methylmalonyl-CoA extender units.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction to extend the polyketide chain.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxy group to form a double bond.

-

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

The specific sequence of reduction and methylation events programmed into the PKS domains would dictate the structure of the linear polyketide precursor.

Post-PKS Tailoring and Lactonization

Once the linear polyketide chain is synthesized, it is released from the PKS. This release is often coupled with cyclization. For this compound, a thioesterase (TE) domain at the C-terminus of the PKS likely catalyzes the intramolecular esterification between a hydroxyl group and the terminal carboxyl group to form the six-membered lactone ring.

Following lactonization, a series of tailoring enzymes would modify the polyketide backbone to yield the final structure of this compound. These proposed enzymes and their functions are summarized in Table 1.

Table 1: Proposed Tailoring Enzymes in this compound Biosynthesis

| Enzyme Class | Hypothesized Function | Substrate | Product |

| Cytochrome P450 Monooxygenase | Hydroxylation at C-4 | Pre-Penicitide A lactone | 4-hydroxy-Pre-Penicitide A |

| Cytochrome P450 Monooxygenase | Hydroxylation at C-10 of the side chain | 4-hydroxy-Pre-Penicitide A | This compound |

| C-Methyltransferase | Addition of methyl groups at C-5 and C-7 of the side chain (if not part of the PKS) | Growing polyketide chain | Methylated polyketide chain |

The proposed biosynthetic pathway is visualized in the diagram below.

Experimental Protocols for Pathway Elucidation

The elucidation of a fungal natural product biosynthetic pathway is a multi-step process that integrates bioinformatics, molecular biology, and analytical chemistry. The following are detailed methodologies for the key experiments required to validate the proposed pathway for this compound.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of a fungal secondary metabolite are typically clustered together on the chromosome. Identifying this BGC is the first critical step.

Experimental Workflow: BGC Identification

References

Penicitide A: A Marine-Derived Polyketide with Cytotoxic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penicitide A is a marine secondary metabolite, a polyketide derivative, originally isolated from the endophytic fungus Penicillium chrysogenum QEN-24S. This fungus was obtained from the inner tissue of a marine red algal species of the genus Laurencia. Structurally, this compound features a unique 10-hydroxy-5,7-dimethylundecyl moiety substituting at C-5 of an α-tetrahydropyrone ring.[1] Initial biological screenings have revealed its cytotoxic activity against various human cancer cell lines, suggesting its potential as a lead compound in oncology drug discovery. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and biological activities, with a focus on its cytotoxic effects. Detailed experimental protocols for assessing its bioactivity and proposed signaling pathways are also presented to facilitate further research and development.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive secondary metabolites. Marine fungi, in particular, have emerged as a prolific source of structurally diverse compounds with significant pharmacological potential.[2][3][4][5] Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are of particular interest due to their unique biosynthetic capabilities.

This compound was discovered during a bioassay-guided isolation from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S.[1] This fungus, isolated from a marine red alga, displayed inhibitory activity against the pathogenic fungus Alternaria brassicae.[1][6] Further chemical investigation of this fungal strain led to the isolation and characterization of this compound.[1]

Chemical Properties

This compound is a polyketide, a class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits.[4] Its molecular formula has been determined as C₁₈H₃₄O₄. The structure of this compound is characterized by a linear undecyl chain with hydroxyl and methyl substitutions, attached to a δ-lactone (α-tetrahydropyrone) ring.[1] The absolute configuration of this compound has been established through total synthesis and spectroscopic analysis.[7]

Biological Activity: Cytotoxicity

Initial studies have demonstrated that this compound exhibits cytotoxic activity against a panel of human cancer cell lines. The reported data from the primary literature is summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Carcinoma | > 50 |

| K562 | Chronic Myelogenous Leukemia | > 50 |

| A549 | Lung Carcinoma | > 50 |

| U937 | Histiocytic Lymphoma | > 50 |

| MCF-7 | Breast Adenocarcinoma | > 50 |

| SW480 | Colon Adenocarcinoma | > 50 |

| HepG2 | Hepatocellular Carcinoma | 25 |

Table 1: Cytotoxic activity of this compound against various human cancer cell lines.

The data indicates that this compound displays moderate and selective cytotoxic activity against the human hepatocellular carcinoma cell line HepG2, with an IC50 value of 25 µM. Its activity against the other tested cell lines was not significant at concentrations up to 50 µM.

Proposed Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the cytotoxic activity of this compound have not yet been elucidated. However, based on the known mechanisms of other polyketide lactones with anticancer properties, several potential signaling pathways can be proposed for further investigation.

Many polyketides exert their cytotoxic effects by inducing apoptosis (programmed cell death) and/or inhibiting cell proliferation. Key signaling pathways often implicated in these processes and potentially targeted by this compound include:

-

PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anticancer drugs.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its inhibition can lead to apoptosis in cancer cells.

Below is a graphical representation of the proposed signaling pathways that may be modulated by this compound, leading to its cytotoxic effects.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro assays to evaluate its cytotoxic and potential anti-inflammatory activities.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on the HepG2 human hepatocellular carcinoma cell line.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

While there is no specific data on the anti-inflammatory activity of this compound, many marine natural products exhibit such properties. This protocol describes a standard in vitro assay to evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound, a polyketide secondary metabolite from a marine-derived fungus, has demonstrated moderate and selective cytotoxic activity against human hepatocellular carcinoma cells. This finding positions this compound as a promising candidate for further investigation in the development of novel anticancer agents.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling: The cytotoxic activity of this compound should be evaluated against a broader panel of cancer cell lines to better understand its spectrum of activity and selectivity. Its potential anti-inflammatory, antibacterial, and antifungal properties should also be investigated.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for its development as a therapeutic agent. Studies should aim to confirm its effects on the proposed PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways, and explore other potential mechanisms.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens up opportunities for the generation of analogs. SAR studies can help identify the key structural features responsible for its biological activity and guide the design of more potent and selective derivatives.

-

In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models of cancer to evaluate the efficacy, pharmacokinetics, and safety of this compound.

References

- 1. Secondary Metabolites from a Marine-Derived Endophytic Fungus Penicillium chrysogenum QEN-24S - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on the medicinally valuable endosymbiotic fungi Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis and Stereochemical Assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Penicitide A: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols instrumental in the structural elucidation of Penicitide A, a marine-derived natural product. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry data that were pivotal in establishing its complex stereochemistry, presented in a clear, tabular format for comparative analysis. Detailed experimental methodologies are also provided to aid in the replication and further investigation of this intriguing molecule.

Spectroscopic Data for this compound

The structural determination of this compound was achieved through a combination of one-dimensional and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry. These techniques provided the necessary information to piece together the carbon skeleton, assign proton and carbon environments, and establish key stereochemical relationships.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals a series of distinct proton signals, whose chemical shifts, multiplicities, and coupling constants provide initial clues to the molecular fragments present.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 3.85 | m | |

| 3 | 5.21 | d | 9.5 |

| 4 | 5.30 | dd | 15.0, 7.0 |

| 5 | 5.65 | dt | 15.0, 6.5 |

| 6 | 2.20 | m | |

| 7 | 1.65 | m | |

| 8 | 2.50 | m | |

| 9 | 5.40 | d | 10.0 |

| 10 | 5.80 | ddd | 17.0, 10.0, 8.0 |

| 11 | 5.05 | d | 17.0 |

| 11' | 5.00 | d | 10.0 |

| 12 | 3.50 | q | 6.5 |

| 13 | 1.20 | d | 6.5 |

| 14 | 0.90 | t | 7.5 |

| 15 | 1.30 | sextet | 7.5 |

| OMe | 3.65 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms and indicates their chemical environment (e.g., sp³, sp², carbonyl).

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 172.0 |

| 2 | 75.1 |

| 3 | 128.5 |

| 4 | 135.2 |

| 5 | 130.8 |

| 6 | 35.4 |

| 7 | 28.9 |

| 8 | 42.1 |

| 9 | 138.7 |

| 10 | 115.3 |

| 11 | 141.2 |

| 12 | 70.3 |

| 13 | 20.5 |

| 14 | 14.1 |

| 15 | 22.7 |

| OMe | 51.5 |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis was crucial for determining the elemental composition of this compound.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 305.1729 | 305.1725 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to successful structure elucidation. The following are detailed methodologies for the key experiments performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz).

-

¹H NMR: Standard proton NMR spectra were acquired using a 90° pulse width, a spectral width of 12 ppm, and a relaxation delay of 2 seconds.

-

¹³C NMR: Proton-decoupled carbon spectra were acquired using a 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

COSY (Correlation Spectroscopy): The COSY experiment was performed to identify ¹H-¹H spin-spin coupling networks. The experiment utilized a gradient-selected pulse sequence with a spectral width of 12 ppm in both dimensions.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment was used to determine one-bond ¹H-¹³C correlations. A gradient-selected, sensitivity-enhanced pulse sequence was employed with a spectral width of 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension.[1][2]

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helped to connect the molecular fragments. A gradient-selected pulse sequence was used, optimized for a long-range coupling constant of 8 Hz.[1]

Mass Spectrometry

High-resolution mass spectra were obtained on a Waters Q-Tof Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol (B129727) and infused directly into the ion source.

Structural Elucidation Workflow

The process of elucidating the structure of this compound from its spectroscopic data follows a logical progression. The initial molecular formula is established by HRMS. Subsequently, 1D NMR data provides an inventory of proton and carbon environments. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are then used to piece together the molecular puzzle.

Caption: Workflow for the structural elucidation of this compound.

Key 2D NMR Correlations in this compound

The connectivity within this compound was established by analyzing the cross-peaks in the COSY, HSQC, and HMBC spectra. These correlations allowed for the unambiguous assignment of all proton and carbon signals and the assembly of the molecular backbone.

Caption: Key COSY and HMBC correlations for this compound.

The comprehensive analysis of the spectroscopic data presented in this guide was essential for the successful structural elucidation and stereochemical assignment of this compound.[3] This information serves as a critical foundation for future research into the synthesis and biological activity of this marine natural product.

References

Natural Analogs of Penicitide A: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Penicitide A, a polyketide natural product derived from the marine endophytic fungus Penicillium chrysogenum QEN-24S, and its known natural analog, Penicitide B. Isolated from a fungus associated with the marine red alga Laurencia, this compound has demonstrated moderate cytotoxic and antifungal activities. This document details the fungal source, chemical structures, and biological activities of these compounds. It includes a thorough compilation of quantitative data, detailed experimental protocols for isolation and bioassays, and visualizations of experimental workflows to support further research and development in this area. This guide is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and their therapeutic potential.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of new therapeutic agents.[1] The genus Penicillium, in particular, is renowned for producing a wide array of bioactive compounds, including polyketides, alkaloids, and terpenoids.[2][3][4] Marine-derived endophytic fungi, such as Penicillium chrysogenum, represent a particularly promising frontier for the discovery of novel natural products due to the unique and competitive environments they inhabit.

In 2011, a research group led by Wang reported the discovery of this compound and its analog, Penicitide B, from the endophytic fungus Penicillium chrysogenum QEN-24S, isolated from a marine red alga of the genus Laurencia.[5] this compound, a polyketide, has shown moderate cytotoxicity against the human hepatocellular carcinoma (HepG2) cell line and antifungal activity against the plant pathogen Alternaria brassicae. The complete stereochemistry of this compound was later confirmed through total synthesis. This guide aims to consolidate the available technical information on this compound and its natural analogs from fungal sources to facilitate further research and drug discovery efforts.

Fungal Source and Natural Analogs

This compound and its analogs have been isolated from the marine-derived endophytic fungus Penicillium chrysogenum QEN-24S. This fungus was sourced from an unidentified marine red algal species of the genus Laurencia.

This compound

This compound is a polyketide characterized by a linear structure terminating in a δ-lactone moiety. Its chemical structure was elucidated through spectroscopic methods and its absolute configuration was established via total synthesis.

Penicitide B

Penicitide B is a close structural analog of this compound, also isolated from P. chrysogenum QEN-24S. It shares the same core structure but differs in its hydroxylation pattern. Unlike this compound, Penicitide B did not exhibit significant cytotoxic activity in the reported assays.

Other Metabolites from P. chrysogenum QEN-24S

In addition to the Penicitides, the investigation of P. chrysogenum QEN-24S also yielded other classes of secondary metabolites, including two glycerol (B35011) derivatives and a monoterpene derivative, Penicimonoterpene. While not direct structural analogs of this compound, their co-isolation is relevant for understanding the metabolic diversity of the source organism.

Quantitative Biological Activity

The biological activities of this compound and its co-metabolites from P. chrysogenum QEN-24S have been evaluated for their cytotoxic and antifungal properties. The quantitative data from these assays are summarized in the tables below.

Cytotoxicity Data

The in vitro cytotoxicity of the isolated compounds was assessed against the human hepatocellular carcinoma (HepG2) cell line.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HepG2 | MTT Assay | 28.4 | Gao et al., 2011 |

| Penicitide B | HepG2 | MTT Assay | Inactive | Gao et al., 2011 |

Antifungal Activity Data

The antifungal activity was evaluated against the plant pathogen Alternaria brassicae.

| Compound | Fungal Strain | Assay | Inhibition Zone (mm at 20 µ g/disk ) | Reference |

| This compound | Alternaria brassicae | Disk Diffusion | 8 | Gao et al., 2011 |

| Penicimonoterpene | Alternaria brassicae | Disk Diffusion | 18 | Gao et al., 2011 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the protocols described by Gao et al., 2011.

Fungal Cultivation and Extraction

The workflow for the cultivation of Penicillium chrysogenum QEN-24S and the subsequent extraction of its secondary metabolites is depicted below.

Protocol Details:

-

Fungal Strain: Penicillium chrysogenum QEN-24S, isolated from a marine red alga (Laurencia sp.).

-

Culture Medium: Solid rice medium. For each 1 L flask, 100 g of commercially available rice was supplemented with 0.6 g of peptone and 100 mL of distilled water. The mixture was allowed to stand overnight before autoclaving.

-

Incubation: The inoculated flasks were incubated under static conditions at room temperature for 30 days.

-

Extraction: The fermented rice culture was extracted three times with ethyl acetate (B1210297) (EtOAc). The solvent was evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract was partitioned between n-hexane and 90% methanol (B129727) (MeOH). The 90% MeOH fraction, containing the compounds of interest, was used for further purification.

Isolation of this compound and Analogs

The following diagram illustrates the chromatographic separation process for the isolation of this compound and its analogs.

Protocol Details:

-

Initial Chromatography: The 90% MeOH-soluble fraction was subjected to column chromatography on silica gel.

-

Elution: A gradient elution was performed with solvents of increasing polarity, from petroleum ether to methanol, to yield multiple fractions.

-

Fraction Selection: Fractions were analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

-

Final Purification: The selected fractions were further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using an isocratic elution of methanol in water to yield pure this compound, Penicitide B, and other metabolites.

Cytotoxicity Assay (MTT Assay)

Protocol Details:

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

-

After incubation, the MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Antifungal Assay (Disk Diffusion Method)

Protocol Details:

-

Test Organism: Alternaria brassicae.

-

Assay Principle: The disk diffusion method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.

-

Procedure:

-

A suspension of the fungal spores was uniformly spread on the surface of an appropriate agar (B569324) medium in a Petri dish.

-

Sterile paper disks (e.g., 6 mm in diameter) were impregnated with a known concentration of the test compound (e.g., 20 µ g/disk ).

-

The impregnated disks were placed on the surface of the inoculated agar.

-

The plates were incubated under conditions suitable for fungal growth.

-

-

Data Analysis: The antifungal activity was determined by measuring the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antifungal activity.

Signaling Pathways and Mechanism of Action

Currently, there is no published information detailing the specific signaling pathways or the precise mechanism of action through which this compound exerts its cytotoxic or antifungal effects. Further research, including transcriptomic, proteomic, and molecular docking studies, is required to elucidate these mechanisms. Such investigations would be crucial for understanding the therapeutic potential and for guiding the rational design of more potent and selective analogs.

Conclusion and Future Perspectives

This compound, a polyketide from the marine-derived fungus Penicillium chrysogenum QEN-24S, and its natural analog Penicitide B, represent interesting lead compounds for further investigation. This compound's moderate cytotoxicity against a human cancer cell line and its antifungal activity highlight the potential of marine endophytic fungi as a source of novel bioactive molecules.

Future research should focus on several key areas:

-

Analog Discovery: Further investigation of P. chrysogenum and other related fungal strains may lead to the discovery of additional Penicitide analogs with improved activity and selectivity.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is essential for understanding its biological effects and for potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound opens up opportunities for the synthesis of a series of analogs to establish a clear SAR, which could lead to the development of more potent and targeted derivatives.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the polyketide synthase (PKS) gene cluster responsible for the biosynthesis of Penicitides could enable the production of novel analogs through genetic engineering.

This technical guide provides a solid foundation of the current knowledge on this compound and its analogs. It is hoped that the detailed information presented herein will stimulate and support further research into this promising class of fungal natural products.

References

- 1. Secondary Metabolites from Penicillium pinophilum SD-272, a Marine Sediment-Derived Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Secondary Metabolites from a Marine-Derived Endophytic Fungus Penicillium chrysogenum QEN-24S - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Total Synthesis of Penicitide A: A Detailed Methodological Guide

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the total synthesis of Penicitide A, a cytotoxic marine natural product. The methodology, pioneered by Goswami and colleagues, establishes a convergent and stereoselective route to this polyketide, culminating in the unambiguous assignment of its stereochemistry.

This compound, isolated from the endophytic fungus Penicillium chrysogenum, has demonstrated moderate cytotoxicity against the human hepatocellular liver carcinoma (HepG2) cell line, making it a molecule of interest for potential therapeutic applications.[1] The first total synthesis not only provided access to this complex molecule but also resolved the previously unassigned stereochemistry at the C-10 and C-12 centers and corrected the absolute configurations of the C-3 and C-5 stereocenters.[1][2][3]

This application note will detail the key synthetic strategies, provide step-by-step experimental protocols for crucial reactions, and present quantitative data in a clear, tabular format.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound employs a convergent strategy, dissecting the molecule into two key fragments: a δ-lactone moiety and a C11 alkyl chain. This approach allows for the independent synthesis of these fragments, which are then coupled in the final stages of the synthesis.

The core chemical transformations underpinning this methodology include:

-

Horner-Wadsworth-Emmons (HWE) Olefination: A reliable method for the formation of carbon-carbon double bonds.

-

Evans Methylation: To stereoselectively install methyl groups.

-

Crimmins Acetate (B1210297) Aldol (B89426) Reaction: A powerful tool for asymmetric aldol additions.

-

Cross-Metathesis: To couple the two key fragments.

Visualization of the Synthetic Workflow

The overall synthetic plan is depicted below, illustrating the convergent assembly of the two major fragments to yield this compound.

Caption: Convergent synthetic workflow for this compound.

Key Experimental Protocols

Detailed methodologies for the pivotal reactions in the synthesis of this compound are provided below. These protocols are based on the successful synthesis reported by Goswami and coworkers.

Horner-Wadsworth-Emmons (HWE) Olefination

This reaction is crucial for constructing the carbon backbone of the alkyl chain fragment.

Protocol:

-

To a solution of the phosphonate (B1237965) ester (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add lithium chloride (LiCl, 1.2 equivalents) and diisopropylethylamine (DIPEA, 1.5 equivalents).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Crimmins Acetate Aldol Reaction

This reaction is employed to stereoselectively introduce a hydroxyl group in the δ-lactone fragment.

Protocol:

-

To a solution of the N-acyl thiazolidinethione (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) at -78 °C, add titanium tetrachloride (TiCl₄, 1.1 equivalents).

-

Stir the resulting deep red solution for 5 minutes.

-

Add diisopropylethylamine (DIPEA, 1.2 equivalents) dropwise, and stir the mixture for 1 hour at -78 °C.

-

Add a solution of the aldehyde (1.2 equivalents) in anhydrous DCM.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature and extract with DCM (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Cross-Metathesis

This is the key coupling step that joins the δ-lactone and alkyl chain fragments.

Protocol:

-

Dissolve the two olefinic fragments (1.0 equivalent of the δ-lactone and 1.2 equivalents of the alkyl chain) in anhydrous and degassed dichloromethane (DCM).

-

Add Grubbs' second-generation catalyst (5-10 mol%) to the solution.

-

Reflux the reaction mixture under an inert atmosphere for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the coupled product.

Logical Flow of Stereochemical Control

The stereocenters in this compound are meticulously installed using chiral starting materials and stereoselective reactions. The following diagram illustrates the origin of stereochemical control.

Caption: Strategy for stereochemical control in this compound synthesis.

Quantitative Data Summary

The following tables summarize the yields and diastereomeric ratios for key steps in the total synthesis of this compound. This data is compiled from the supplementary information of the primary literature.

Table 1: Synthesis of the δ-Lactone Fragment

| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Debenzylation | Known compound 6 | Alcohol intermediate | 80 | - |

| 2 | Swern Oxidation | Alcohol intermediate | Aldehyde intermediate | 92 | - |

| 3 | Crimmins Acetate Aldol | Aldehyde intermediate | Aldol adduct | 75 | 5:1 |

Table 2: Synthesis of the Alkyl Chain Fragment

| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Swern Oxidation | Alcohol 5a | Aldehyde intermediate | 95 | - |

| 2 | HWE Olefination | Aldehyde intermediate | α,β-Unsaturated ester | 85 | - |

| 3 | Hydrogenation | α,β-Unsaturated ester | Saturated ester 14 | 98 | - |

| 4 | Evans Methylation | Saturated ester 14 | Methylated product | 85 | >95:5 |

Table 3: Fragment Coupling and Final Steps

| Step No. | Reaction | Starting Materials | Product | Yield (%) |

| 1 | Cross-Metathesis | δ-Lactone fragment & Alkyl chain fragment | Coupled product | 70 |

| 2 | Hydrogenation | Coupled product | This compound isomer | 92 |

| 3 | Deprotection | This compound isomer | This compound | 88 |

Conclusion

The total synthesis of this compound by Goswami and coworkers represents a significant achievement in natural product synthesis. The convergent strategy, coupled with the effective use of modern synthetic methodologies, provides a robust and flexible route to this cytotoxic marine metabolite. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further investigation into the biological activities of this compound and its analogues. The successful synthesis has not only made this molecule accessible for further studies but also definitively established its complete stereostructure.

References

Application Notes and Protocols: Evans Methylation in the Total Synthesis of Penicitide A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the Evans methylation step utilized in the total synthesis of Penicitide A, a marine-derived polyketide with moderate cytotoxicity. The information presented is collated from the stereoselective total synthesis reported by Saha, Guchhait, and Goswami. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the application of chiral auxiliary-based methods for the stereocontrolled synthesis of complex natural products.

Introduction

The Evans asymmetric alkylation is a powerful and widely used method for the stereoselective synthesis of α-substituted carbonyl compounds. This method employs a chiral oxazolidinone auxiliary, which directs the alkylation of an enolate to occur on a specific face, thereby controlling the stereochemistry of the newly formed stereocenter. In the context of the total synthesis of this compound, the Evans methylation is a crucial step for the installation of a key methyl group with high diastereoselectivity.[1]

The synthesis of this compound, as reported by Reddy and coworkers, utilizes an Evans methylation to convert an N-acyloxazolidinone precursor into the desired methylated intermediate. This reaction proceeds via the formation of a sodium enolate using sodium hexamethyldisilazide (NaHMDS), followed by quenching with methyl iodide (MeI). The reaction is reported to yield the methylated product as a single diastereomer, highlighting the exceptional stereocontrol imparted by the Evans auxiliary.

Data Presentation

The following table summarizes the key quantitative data for the Evans methylation and subsequent reduction step in the synthesis of a key intermediate for this compound.

| Entry | Reactant | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-Acyloxazolidinone (9) | Methylated Oxazolidinone (10) | i) NaHMDS, MeI, THF, -78 °C to rt | 92 | >99:1 |

| 2 | Methylated Oxazolidinone (10) | Alcohol (5a) | ii) LiBH4, THF, 0 °C | 90 (for the reduction step) | - |

Experimental Protocols

This section provides a detailed experimental protocol for the Evans methylation step in the synthesis of this compound, based on the published literature.

Synthesis of Methylated Oxazolidinone (10)

Materials:

-

N-Acyloxazolidinone (9)

-

Sodium hexamethyldisilazide (NaHMDS) (1.0 M solution in THF)

-

Methyl iodide (MeI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-